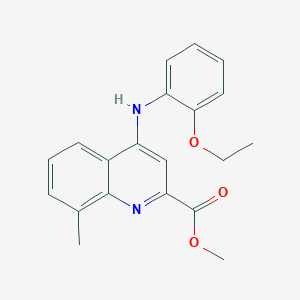

Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate

Beschreibung

Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate is a quinoline derivative characterized by a 2-ethoxyphenylamino substituent at position 4, a methyl group at position 8, and a methyl ester at position 2. The ethoxy group in this compound may enhance solubility compared to halide-substituted analogs, while the methyl carboxylate group could influence metabolic stability and bioavailability .

Eigenschaften

IUPAC Name |

methyl 4-(2-ethoxyanilino)-8-methylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-4-25-18-11-6-5-10-15(18)21-16-12-17(20(23)24-3)22-19-13(2)8-7-9-14(16)19/h5-12H,4H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITXDJMMYAARBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate can be described by the following molecular formula:

- Molecular Formula : C₁₉H₁₈N₂O₂

- Molecular Weight : 306.36 g/mol

This compound features a quinoline core, which is known for its diverse pharmacological activities. The presence of the ethoxy and amino groups significantly influences its biological interactions.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit potent antimicrobial properties. A study focusing on related quinoline compounds demonstrated promising activity against various bacterial strains, including Mycobacterium tuberculosis. Compounds similar to Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate were synthesized and tested, revealing that modifications at the C-2 and C-6 positions of the quinoline ring can enhance antitubercular activity .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate | M. tuberculosis | 5 µg/mL |

| 4-Aminoquinoline | E. coli | 10 µg/mL |

| 8-Hydroxyquinoline | S. aureus | 15 µg/mL |

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. A recent study highlighted that compounds with a similar structure to Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various quinoline derivatives, Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate was found to have an IC50 value of approximately 20 µM against breast cancer cells (MCF-7). This indicates moderate potency compared to standard chemotherapeutic agents.

The biological activity of Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Intercalation : The flat aromatic structure allows for intercalation between DNA base pairs, disrupting replication processes in both bacterial and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress within cells, leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between the target compound and key analogs:

Notes:

- Steric Considerations: The 2-ethoxyphenylamino group may introduce steric hindrance, affecting binding interactions compared to smaller substituents (e.g., hydroxyethyl in ).

- Ester Position : The methyl ester at position 2 (target) versus ethyl ester at position 3 () alters lipophilicity and metabolic pathways.

Physical and Crystallographic Properties

- Melting Points : 4k exhibits a high melting point (223–225°C) due to strong intermolecular forces from polar substituents (chloro, methoxy) . The target’s ethoxy and ester groups may reduce melting points via steric disruption.

- Crystal Packing: In , the dihedral angle (70.22°) between quinoline and methoxyphenyl rings influences hydrogen bonding (N–H⋯N). The target’s ethoxy group may promote C–H⋯O interactions, as seen in , affecting solubility and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.